molecular formula C16H21NO B2883238 3-(4-Aminophenyl)adamantan-1-ol CAS No. 60290-89-3

3-(4-Aminophenyl)adamantan-1-ol

Cat. No.: B2883238
CAS No.: 60290-89-3
M. Wt: 243.35
InChI Key: GJMBDRACCBGGMG-UHFFFAOYSA-N
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Description

3-(4-Aminophenyl)adamantan-1-ol is a compound that belongs to the class of adamantane derivatives Adamantane is a polycyclic hydrocarbon with a unique cage-like structure, which imparts significant stability and rigidity to its derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Aminophenyl)adamantan-1-ol typically involves the introduction of an aminophenyl group to the adamantane core. One common method includes the nitration of amantadine (1-aminoadamantane) followed by reduction and subsequent hydroxylation. The process can be summarized as follows:

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but is optimized for higher yields and cost-effectiveness. The process involves the use of readily available raw materials, simple operations, and environmentally friendly conditions. The yield of the final product is generally higher than 80%, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

3-(4-Aminophenyl)adamantan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different derivatives, depending on the conditions and reagents used.

    Substitution: The aminophenyl group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted adamantane derivatives, which can be further utilized in the synthesis of biologically active compounds, polymers, and other industrial materials .

Scientific Research Applications

3-(4-Aminophenyl)adamantan-1-ol has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-(4-Aminophenyl)adamantan-1-ol involves its interaction with specific molecular targets and pathways. The rigid cage structure of the adamantane core enhances the compound’s stability and distribution in biological systems. The aminophenyl group can interact with various enzymes and receptors, leading to diverse therapeutic effects such as anti-inflammatory, antiviral, and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

    1-Aminoadamantane (Amantadine): Known for its antiviral and antiparkinsonian properties.

    1-Hydroxyadamantane: Used in the synthesis of

Properties

IUPAC Name

3-(4-aminophenyl)adamantan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO/c17-14-3-1-13(2-4-14)15-6-11-5-12(7-15)9-16(18,8-11)10-15/h1-4,11-12,18H,5-10,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJMBDRACCBGGMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3(CC1CC(C2)(C3)O)C4=CC=C(C=C4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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